REACTION_CXSMILES
|
N[CH:2]([CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH3:3].[H+].[CH3:12][C@H:13]([NH2:22])[C@H:14]([OH:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[Cl-]>C(O)(=O)C>[C:5]1([CH2:4][CH2:2][CH2:3][NH2:22])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH3:12][C@@H:13]([NH2:22])[C@@H:14]([OH:21])[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:1.2.3|
|
Name
|
amphetamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H+].C[C@@H]([C@@H](C1=CC=CC=C1)O)N.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
best results
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCN
|
Name
|
|
Type
|
product
|
Smiles
|
C[C@H]([C@H](C1=CC=CC=C1)O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |